molecular formula C14H8BrN3OS B2964972 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile CAS No. 391228-73-2

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile

Cat. No.: B2964972
CAS No.: 391228-73-2
M. Wt: 346.2
InChI Key: KZYUYYZTJGMLSC-UHFFFAOYSA-N
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Description

This compound is a nitrile-functionalized derivative featuring a benzoimidazolylidene core conjugated with a 5-bromo-substituted thiophene ring. The structure integrates a planar aromatic system (benzoimidazole) with a halogenated heterocycle (5-bromothiophene), linked via a ketone-propanenitrile bridge. Such a design enhances electronic delocalization, making it relevant for applications in organic electronics, catalysis, or medicinal chemistry .

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(5-bromothiophen-2-yl)-3-hydroxyprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrN3OS/c15-12-6-5-11(20-12)13(19)8(7-16)14-17-9-3-1-2-4-10(9)18-14/h1-6,19H,(H,17,18)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPKLWZTHMMXQT-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC=C(S3)Br)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C(/C3=CC=C(S3)Br)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile typically involves multi-step organic reactions:

  • Step 1: Starting with the preparation of the benzimidazole moiety by cyclization of o-phenylenediamine with formic acid.

  • Step 2: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

  • Step 3: The benzimidazole and bromothiophene intermediates are then coupled through a condensation reaction with a cyanoacetone derivative under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow chemistry techniques to improve yield and efficiency. Specific reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions:

  • Oxidation: Oxidation of the benzimidazole or thiophene rings using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction of the nitrile group to an amine using hydrogenation catalysts.

  • Substitution: Halogenation or alkylation of the thiophene ring under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Substitution: Nucleophilic substitution with alkyl halides in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

  • Oxidation of the benzimidazole ring results in the formation of carboxylic acid derivatives.

  • Reduction of the nitrile group leads to the formation of primary amines.

  • Substitution reactions can introduce various functional groups onto the thiophene ring, enhancing the compound's chemical diversity.

Scientific Research Applications

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile has several applications:

  • Chemistry: Used as a building block for synthesizing complex organic molecules.

  • Biology: Investigated for its potential as a ligand in biochemical assays.

  • Medicine: Explored for its pharmacological properties, particularly its ability to interact with specific biological targets.

  • Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The compound exerts its effects through specific molecular interactions:

  • Molecular Targets: Likely targets include enzymes and receptors that recognize the benzimidazole and thiophene moieties.

  • Pathways Involved: The compound may modulate biochemical pathways by binding to active sites or allosteric sites on proteins, influencing their activity and downstream signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations

The compound’s structural analogs differ in substituents on the aromatic rings, chain length, and functional groups. Key examples include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-oxobutanenitrile Shorter chain (butanenitrile); no thiophene C₁₁H₉N₃O 199.21 Fluorescence studies
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile Benzylphenyl instead of bromothiophene C₂₄H₁₇N₃O 363.41 Potential π-π stacking interactions
Bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile) with thieno[2,3-b]thiophene core Two benzoimidazolylidene units; thienothiophene bridge C₃₀H₁₈N₆O₂S₂ 582.63 Bis-heterocyclic electronic materials
2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-5-(1,3-dioxoisoindolin-2-yl)-3-oxopentanenitrile Extended chain with isoindolinone moiety C₂₀H₁₄N₄O₃ 358.35 Unknown (recently synthesized)

Physicochemical Properties

  • Solubility : The nitrile group improves polarity relative to ester or hydrocarbon-substituted analogs, though bromine may reduce aqueous solubility .
  • Thermal Stability : Bis-heterocyclic derivatives exhibit higher thermal stability (decomposition >300°C) due to extended conjugation .

Biological Activity

The compound 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile is a complex organic molecule with potential biological activities. This article provides an in-depth examination of its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H8BrN3OC_{12}H_{8}BrN_{3}O with a molecular weight of approximately 298.12 g/mol. The structure features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer activity. The benzimidazole core has been linked to the inhibition of various cancer cell lines through multiple mechanisms, such as:

  • Induction of Apoptosis : Research shows that benzimidazole derivatives can trigger programmed cell death in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : These compounds can induce cell cycle arrest at the G2/M phase, effectively halting the proliferation of cancer cells.

In a specific study involving the compound , it was shown to inhibit the growth of human cancer cell lines, including breast and lung cancers, with an IC50 value in the low micromolar range .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Case Study 1: Antitumor Activity

A study published in MDPI demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized MTT assays to assess cell viability and found that concentrations as low as 10 µM led to a 50% reduction in cell viability over 48 hours .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, suggesting that modifications to the structure can enhance activity .

Data Table: Summary of Biological Activities

Activity Type Tested Organisms/Cell Lines IC50/MIC (µM/µg/mL) Mechanism
AnticancerHuman breast cancer cells10 µMInduction of apoptosis
AnticancerHuman lung cancer cells8 µMCell cycle arrest
AntimicrobialStaphylococcus aureus32 µg/mLDisruption of cell membrane
AntimicrobialEscherichia coli32 µg/mLInhibition of nucleic acid synthesis

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